molecular formula C10H7Cl2N B1613745 4-Chloro-2-(chloromethyl)quinoline CAS No. 303224-88-6

4-Chloro-2-(chloromethyl)quinoline

Cat. No.: B1613745
CAS No.: 303224-88-6
M. Wt: 212.07 g/mol
InChI Key: BEDVIIYPOFMZRE-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)quinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-(chloromethyl)quinoline.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Chloro-2-(chloromethyl)quinoline and its derivatives have been studied for their potential anticancer properties. Research indicates that quinoline derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study designed and synthesized novel 2-substituted-4-amino-6-halogenquinolines, which showed promising antiproliferative effects with IC50 values significantly lower than standard drugs like gefitinib . This highlights the potential of this compound as a lead compound for further modifications aimed at enhancing anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A patent describes the antimicrobial activity of chloromethyl quinoline derivatives against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 300 to 500 µg/ml . Such findings suggest its utility in developing new antimicrobial agents.

Synthetic Applications

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives that possess biological activity. For example, the chloromethyl group can be substituted with different nucleophiles to yield compounds with enhanced pharmacological properties . The synthetic versatility of this compound allows chemists to explore numerous pathways to develop new therapeutic agents.

Chlorination Reactions

The compound's structure facilitates selective chlorination reactions, which are crucial for synthesizing more complex molecules. The use of phosphorus pentachloride has been identified as an effective method for chlorinating alkyl groups on quinoline derivatives, leading to improved yields and selectivity . This process is essential for producing compounds with specific biological activities.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityNovel derivatives exhibited IC50 values as low as 0.03 µM against lung cancer cells.
Antimicrobial ActivityDemonstrated significant activity against various pathogens with MICs between 300-500 µg/ml.
Synthetic MethodsImproved chlorination methods using phosphorus pentachloride increased yields of desired products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid functions. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)quinoline
  • 4-Chloro-2-methylquinoline
  • 4-Chloro-2-(trifluoromethyl)quinoline
  • 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

Compared to similar compounds, it offers a broader range of chemical transformations and higher binding affinity in biological systems .

Biological Activity

4-Chloro-2-(chloromethyl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of chlorine substituents enhances its lipophilicity and biological activity. The molecular formula is C10H7Cl2NC_10H_7Cl_2N, with a molecular weight of 216.07 g/mol.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of quinoline, including 4-chloro compounds, show significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell growth in H-460, HT-29, HepG2, and SGC-7901 cell lines with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Quinoline derivatives are known for their antibacterial and antifungal activities. The chlorinated structure may enhance these effects by altering the compound's interaction with microbial membranes .
  • Antimalarial Effects : Similar compounds within the quinoline class have been extensively studied for their antimalarial properties. The mechanism often involves the disruption of lysosomal pH in malaria parasites, leading to their death .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .
  • Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in cellular metabolism, such as topoisomerases and kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis .
  • Altered Membrane Permeability : The lipophilic nature of chlorinated quinolines allows them to integrate into lipid membranes, altering permeability and potentially leading to cell death in sensitive organisms .

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various 2-substituted quinolines against cancer cell lines. The results indicated that compounds with electron-donating groups at specific positions exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Antimicrobial Activity : A series of experiments demonstrated that chlorinated quinolines had improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to their non-chlorinated counterparts .
  • Antimalarial Mechanism : Research on chloroquine derivatives has shown that they disrupt the acidic environment within malaria parasites' digestive vacuoles, leading to increased pH levels that are lethal to the parasites .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntimalarial Activity
This compoundHighModerateHigh
ChloroquineModerateLowVery High
HydroxychloroquineModerateModerateHigh

Properties

IUPAC Name

4-chloro-2-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDVIIYPOFMZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623737
Record name 4-Chloro-2-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303224-88-6
Record name 4-Chloro-2-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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